2-Amino-5-(4-methoxy-2-pyridyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(4-methoxy-2-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-methoxy-2-pyridyl)-1,3,4-thiadiazole typically involves the reaction of 4-methoxy-2-pyridinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-methoxy-2-pyridyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
2-Amino-5-(4-methoxy-2-pyridyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The exact mechanism of action of 2-Amino-5-(4-methoxy-2-pyridyl)-1,3,4-thiadiazole is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylpyridine: Another pyridine derivative with different functional groups.
2-Chloro-6-(6-fluoro-4-methoxy-2-pyridyl)-5-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine: A compound with a similar pyridine ring structure but different substituents.
Uniqueness
2-Amino-5-(4-methoxy-2-pyridyl)-1,3,4-thiadiazole is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Properties
Molecular Formula |
C8H8N4OS |
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Molecular Weight |
208.24 g/mol |
IUPAC Name |
5-(4-methoxypyridin-2-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H8N4OS/c1-13-5-2-3-10-6(4-5)7-11-12-8(9)14-7/h2-4H,1H3,(H2,9,12) |
InChI Key |
WPVCTJMYILZFBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)C2=NN=C(S2)N |
Origin of Product |
United States |
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